硫化钡 (BaS)

描述

Barium sulfide (BaS) is an inorganic compound that is used as a precursor in the production of barium compounds . These compounds can be used in a variety of applications, such as ceramics, luminous paints, additives, and flame retardants . It is found naturally as the mineral barite and is considered to be the most important synthetic material of barium .

Synthesis Analysis

Barium sulfide can be synthesized by the reduction of barium sulfate with hydrogen gas at high temperatures . The reaction is as follows: BaSO4 + 4H2 (950°C) → BaS (s) + 4H2O (g) . Another synthesis method involves the reaction of barium with octasulfur to form barium sulfide .Molecular Structure Analysis

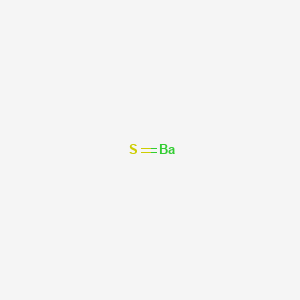

The molecular formula of barium sulfide is BaS . The molecule is formed by one barium cation Ba2+ and one sulfide anion S2- . The two ions are bound through an ionic bond . The geometry of the molecule is octahedral with one cation surrounded by eight anions and vice versa .Chemical Reactions Analysis

Barium sulfide reacts slowly with water to produce barium hydroxide and hydrogen sulfide . It also reacts with acids to produce a barium salt and hydrogen sulfide . Furthermore, barium sulfide can be converted to barium carbonate when treated with sodium carbonate or carbon dioxide .Physical And Chemical Properties Analysis

Barium sulfide is a white solid with a density of 4.25 g/mL . Its melting point is 2235 °C and above this temperature, it decomposes . Barium sulfide is slightly soluble in cold water but it is highly soluble in hot water .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Barium sulfide (BaS), focusing on six unique fields:

Optoelectronics

Barium sulfide (BaS) is widely used in optoelectronic devices due to its ability to emit light at short wavelengths. This property makes it suitable for applications in light-emitting diodes (LEDs) and other display technologies. BaS can be used to create phosphors that are essential for producing white light in LEDs . Additionally, its luminescent properties are exploited in various display technologies, enhancing the brightness and efficiency of screens.

High-Pressure Research

BaS is a subject of interest in high-pressure research due to its unique structural transformations under extreme conditions. Studies have shown that BaS undergoes phase transitions from a rock-salt structure to a cesium chloride structure at high pressures . These transformations are valuable for understanding the behavior of materials under extreme conditions, which has implications for materials science and geophysics. The ability to study these changes helps in developing materials that can withstand high-pressure environments.

Ceramics and Glass Manufacturing

In the ceramics and glass industries, BaS is used as a fluxing agent to lower the melting point of raw materials, facilitating the production process. It also improves the mechanical properties and durability of the final products. BaS is particularly useful in the production of specialty glasses and ceramics that require specific optical and mechanical properties . Its inclusion in these materials enhances their performance in various applications, including optical lenses and high-strength ceramics.

Biomedical Imaging

BaS has applications in biomedical imaging due to its ability to deviate X-rays. This property makes it useful as a contrast agent in X-ray imaging, allowing for detailed visualization of tissues . The high density of BaS enhances the contrast in X-ray images, making it easier to diagnose medical conditions. Its use in biomedical imaging is crucial for non-invasive diagnostic techniques, improving the accuracy and effectiveness of medical examinations.

Flame Retardants

BaS is used in the formulation of flame retardants for various materials. Its incorporation into polymers and textiles enhances their resistance to fire, making them safer for use in a wide range of applications . The flame-retardant properties of BaS are particularly valuable in the construction and automotive industries, where fire safety is a critical concern. By improving the fire resistance of materials, BaS helps in preventing fire-related accidents and enhancing overall safety.

Pigment Production

BaS is a precursor in the production of lithopone, a white pigment composed of a mixture of barium sulfate (BaSO₄) and zinc sulfide (ZnS). Lithopone is widely used in paints, coatings, and plastics due to its excellent covering power and brightness . The use of BaS in pigment production ensures the availability of high-quality pigments that are essential for various industrial applications. Lithopone’s properties make it a preferred choice for producing durable and aesthetically pleasing coatings.

Semiconductor Applications

As a wide-bandgap semiconductor, BaS is explored for its potential use in electronic devices. Its properties make it suitable for applications in high-frequency and high-power electronic components . Research into BaS-based semiconductors aims to develop materials that can operate efficiently under extreme conditions, such as high temperatures and voltages. This makes BaS a promising candidate for next-generation electronic devices that require robust and reliable performance.

Additives in Polymers

BaS is used as an additive in polymers to enhance their properties. It can improve the thermal stability, mechanical strength, and overall performance of polymer-based materials . The inclusion of BaS in polymers is particularly beneficial in applications that require materials to withstand harsh environmental conditions. By enhancing the properties of polymers, BaS contributes to the development of advanced materials for various industrial applications.

安全和危害

未来方向

Barium sulfide has potential technological applications in electrical and optical devices . Research is being conducted to discover metastable BaS polymorphs and investigate their vibrational and thermodynamical properties . This could lead to new possibilities of synthesizing BaS and possible band gap tuning which can have great applications in optoelectrical technologies .

属性

IUPAC Name |

sulfanylidenebarium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.S | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMNKCRTGBGNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ba] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfanylidenebarium | |

CAS RN |

21109-95-5 | |

| Record name | Barium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21109-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021109955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)

![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)

![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)